REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][CH:12]([CH2:15][CH3:16])[CH2:13]O.S(=O)(=O)(O)O>C1C=CC=CC=1>[CH3:11][CH:12]([CH2:15][CH3:16])[CH2:13][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
690 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
CC(CO)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under heating in a container
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Type
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CUSTOM
|
Details
|
provided with a Dean-Stark
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Type
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TEMPERATURE
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Details
|
reflux condenser
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Type
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CUSTOM
|
Details
|
to remove
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Type
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TEMPERATURE
|
Details
|
After the reflux for about 11 hours
|
Duration
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11 h
|
Type
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TEMPERATURE
|
Details
|
the solution was cooled
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Type
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ADDITION
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Details
|
stripped of sulfuric acid by the addition of ice water
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Type
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DISTILLATION
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Details
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The reaction mother liquor was distilled of benzene
|
Type
|
WASH
|
Details
|
after being washed by an aqueous solution of sodium carbonate and water
|
Name
|
p-hydroxybenzoic acid 2-methylbutyl ester
|
Type
|
product
|
Smiles
|
CC(COC(C1=CC=C(C=C1)O)=O)CC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |